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molecular formula C11H10O5 B8450656 methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

Cat. No. B8450656
M. Wt: 222.19 g/mol
InChI Key: QWITYISTGJEZKV-UHFFFAOYSA-N
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Patent
US03944560

Procedure details

3-Oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin (110 g.) is added to a mixture of methanol (210 ml.), concentrated hydrochloric acid (50 ml.) and water (160 ml.) and the mixture then is refluxed for 18 hours. The product is extracted with ether, and the ether extract washed with four 50 ml. portions of sodium bicarbonate solution, then twice with 50 ml. portions of water. After drying the washed ether extract over magnesium sulfate and evaporation to remove the solvent there is obtained 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][O:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][CH:3]1C(OC)=O.CO.Cl>O>[O:1]=[C:2]1[CH2:3][O:4][C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=2[O:7][CH2:8]1

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
O=C1C(OC2=C(OC1)C=CC=C2)C(=O)OC
Name
Quantity
210 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then is refluxed for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed with four 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the washed ether
EXTRACTION
Type
EXTRACTION
Details
extract over magnesium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
to remove the solvent there

Outcomes

Product
Name
Type
product
Smiles
O=C1COC2=C(OC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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